molecular formula C13H17NS B13831229 1-(2-Methylbenzothioyl)piperidine CAS No. 3335-16-8

1-(2-Methylbenzothioyl)piperidine

Cat. No.: B13831229
CAS No.: 3335-16-8
M. Wt: 219.35 g/mol
InChI Key: FQVAVHZMXHGPBX-UHFFFAOYSA-N
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Description

1-(2-Methylbenzothioyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a 2-methylbenzothioyl group attached to the piperidine ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-Methylbenzothioyl)piperidine involves several steps. One common method includes the reaction of 2-methylbenzothioyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for piperidine derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-Methylbenzothioyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzothioyl group, leading to various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Methylbenzothioyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzothioyl)piperidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-(2-Methylbenzothioyl)piperidine can be compared with other piperidine derivatives such as:

    Piperine: Known for its presence in black pepper and its bioavailability-enhancing properties.

    Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.

    2-Methylpiperidine: Similar in structure but lacks the benzothioyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .

Properties

CAS No.

3335-16-8

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

(2-methylphenyl)-piperidin-1-ylmethanethione

InChI

InChI=1S/C13H17NS/c1-11-7-3-4-8-12(11)13(15)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3

InChI Key

FQVAVHZMXHGPBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=S)N2CCCCC2

Origin of Product

United States

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